N-(4-Bromo-2-chlorophenyl)acetamide is an organic compound characterized by the molecular formula C₈H₇BrClNO. This compound is a derivative of acetanilide, featuring a phenyl ring that is substituted with bromine at the para position (4) and chlorine at the ortho position (2). Its structure suggests potential applications in various fields, particularly in medicinal chemistry and organic synthesis due to the presence of a halogenated aromatic ring and an amide functional group.
The specific products formed depend on the reagents and conditions employed during these reactions .
Research indicates that N-(4-Bromo-2-chlorophenyl)acetamide exhibits potential biological activities, including:
The compound's interaction with specific molecular targets may inhibit certain enzymes or interfere with cellular processes, but detailed mechanisms remain to be fully explored.
One common method for synthesizing N-(4-Bromo-2-chlorophenyl)acetamide involves:
This method yields the desired compound efficiently. In industrial settings, more scalable methods may be employed, often utilizing continuous flow reactors to optimize yield and purity .
N-(4-Bromo-2-chlorophenyl)acetamide has several applications:
N-(4-Bromo-2-chlorophenyl)acetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
N-(4-Bromo-2,6-dichlorophenyl)acetamide | 13953-09-8 | 0.92 |
N,N'-(2-Chloro-1,4-phenylene)diacetamide | 50610-32-7 | 0.79 |
5-Bromo-3-chloropyridin-2(1H)-one | 58236-70-7 | 0.72 |
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | 15308-01-7 | 0.72 |
While these compounds share similar functional groups or structures, N-(4-Bromo-2-chlorophenyl)acetamide's unique combination of bromine and chlorine substitutions on the phenyl ring may confer distinct biological activities and chemical properties that differentiate it from its analogs .
Irritant